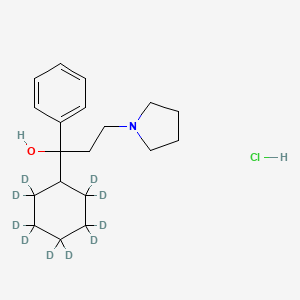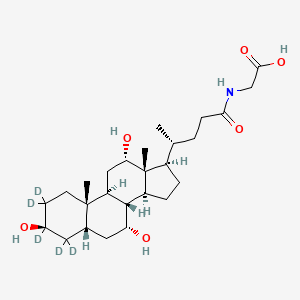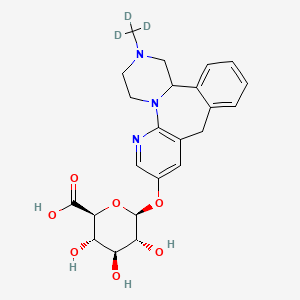
Antifungal agent 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Antifungal agent 2” is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Antifungal agent 2” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to purification processes, including crystallization and chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
“Antifungal agent 2” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where hydrogen is added or oxygen is removed, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
“Antifungal agent 2” has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Investigated for its potential to treat fungal infections in humans and animals.
Industry: Utilized in the development of antifungal coatings and agricultural fungicides.
Mecanismo De Acción
The mechanism of action of “Antifungal agent 2” involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The primary molecular target is the enzyme squalene epoxidase, which plays a key role in the ergosterol biosynthesis pathway.
Comparación Con Compuestos Similares
Similar Compounds
- Fluconazole
- Itraconazole
- Ketoconazole
Uniqueness
“Antifungal agent 2” stands out due to its broad-spectrum activity and lower toxicity compared to other antifungal agents. Unlike some of its counterparts, it is effective against both superficial and systemic fungal infections, making it a versatile option in antifungal therapy.
Propiedades
Fórmula molecular |
C19H11Br2F3N4O2 |
|---|---|
Peso molecular |
544.1 g/mol |
Nombre IUPAC |
3-[(5,7-dibromoquinolin-8-yl)oxymethyl]-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C19H11Br2F3N4O2/c20-13-8-14(21)17(16-12(13)2-1-7-25-16)30-9-15-26-27-18(29)28(15)11-5-3-10(4-6-11)19(22,23)24/h1-8H,9H2,(H,27,29) |
Clave InChI |
WWPNEOCKKAGAFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Br)Br)OCC3=NNC(=O)N3C4=CC=C(C=C4)C(F)(F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


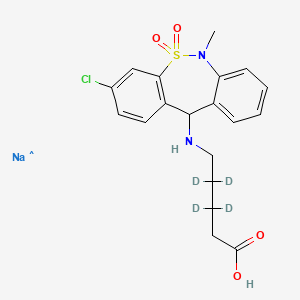


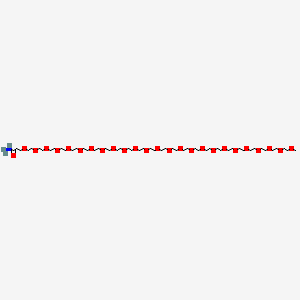
![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
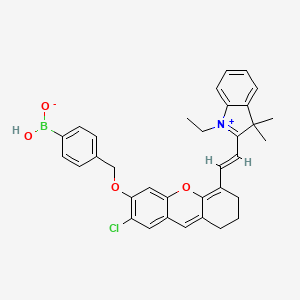

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
